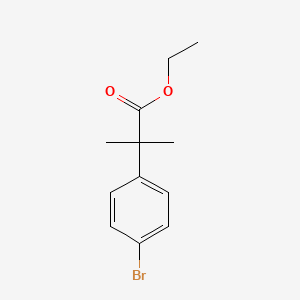

Ethyl 2-(4-bromophenyl)-2-methylpropanoate

Descripción

Ethyl 2-(4-bromophenyl)-2-methylpropanoate (CAS 32454-36-7) is an ester derivative featuring a para-bromophenyl group and a branched 2-methylpropanoate chain. Its molecular formula is C₁₂H₁₅BrO₂, with a molecular weight of 287.15 g/mol (calculated). The bromine atom enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the bulky 2-methylpropanoate group contributes to steric effects, influencing solubility and metabolic stability . This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for biologically active molecules targeting enzyme inhibition or receptor modulation .

Propiedades

IUPAC Name |

ethyl 2-(4-bromophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSCLIBGCPXCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460986 | |

| Record name | ethyl 2-(4-bromophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32454-36-7 | |

| Record name | ethyl 2-(4-bromophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-bromophenyl)-2-methylpropanoate can be synthesized through several methods. One common method involves the esterification of 2-(4-bromophenyl)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-(4-bromophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Oxidation Reactions: Potassium permanganate in an acidic medium.

Major Products Formed:

Substitution Reactions: Products such as 2-(4-aminophenyl)-2-methylpropanoate or 2-(4-thiophenyl)-2-methylpropanoate.

Reduction Reactions: 2-(4-bromophenyl)-2-methylpropanol.

Oxidation Reactions: 2-(4-bromophenyl)-2-methylpropanoic acid.

Aplicaciones Científicas De Investigación

Ethyl 2-(4-bromophenyl)-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

Medicine: The compound is used in the synthesis of potential therapeutic agents for the treatment of various diseases.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of ethyl 2-(4-bromophenyl)-2-methylpropanoate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. For example, in drug discovery, the compound may act as an inhibitor or activator of specific enzymes involved in disease pathways. The bromine atom in the 4-bromophenyl group can also participate in halogen bonding, which can influence the compound’s binding affinity and selectivity for its target.

Comparación Con Compuestos Similares

Methyl 2-(4-Bromophenyl)-2-Methylpropanoate (CAS 154825-97-5)

- Structure : Differs only in the ester group (methyl instead of ethyl).

- Molecular Formula : C₁₁H₁₃BrO₂; Molecular Weight : 257.12 g/mol .

- Key Differences :

- Volatility : The methyl ester has a lower boiling point due to reduced alkyl chain length.

- Solubility : Increased hydrophobicity compared to the ethyl analog, affecting bioavailability in drug formulations.

- Applications : Used in crystallography studies (e.g., SHELX software for small-molecule refinement) .

Ethyl 2-(4-Bromo-2-Chlorophenoxy)-2-Methylpropanoate (CAS 588679-11-2)

Ethyl 2-[[3-(4-Bromophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-Yl]Sulfanyl]-2-Methylpropanoate

- Structure: Incorporates a thienopyrimidinone heterocycle.

- Molecular Formula : C₁₉H₂₀BrN₂O₃S₂ (estimated).

- Key Differences: Pharmacological Potential: The heterocyclic core enables interactions with kinase enzymes, making it a candidate for anticancer agents . Synthetic Complexity: Requires multi-step synthesis involving sulfanyl coupling .

Ethyl 2-(4-Amino-3-Iodophenyl)-2-Methylpropanoate (CAS 357193-01-2)

- Structure: Substituted with amino and iodine groups.

- Molecular Formula: C₁₂H₁₆INO₂; Molecular Weight: 333.17 g/mol .

- Key Differences: Reactivity: The iodine atom facilitates radiolabeling for imaging applications. Acid-Base Properties: The amino group increases water solubility and enables pH-dependent behavior .

Data Tables

Table 1: Structural and Physical Properties

Research Findings

- Pharmaceutical Intermediates: this compound derivatives are pivotal in synthesizing kinase inhibitors (e.g., pyrrole-based compounds in Example 29 of ) .

- Crystallography : Methyl analogs are frequently refined using SHELX software, demonstrating their structural stability in solid-state studies .

Actividad Biológica

Ethyl 2-(4-bromophenyl)-2-methylpropanoate is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃BrO₂

- Molecular Weight : 257.15 g/mol

- Structural Features : The compound features a bromine atom attached to a phenyl group, which is connected to a propanoate moiety, making it relevant for various chemical and biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antihistaminic Properties : It has been identified as a potential antihistamine agent, which may help in alleviating allergic reactions by blocking histamine receptors.

- Metabolic Effects : Studies suggest it may influence metabolic pathways, potentially reversing insulin resistance and affecting lipid metabolism .

- Antioxidant Activity : The compound has shown promise in modulating oxidative stress-related pathways, contributing to its potential therapeutic effects in metabolic disorders.

The biological activity of this compound largely depends on its interaction with specific enzymes and receptors. Key points include:

- Enzyme Interaction : It may interact with enzymes involved in metabolic processes, influencing glucose and lipid metabolism.

- Receptor Modulation : The compound's structure allows it to bind to various receptors, including those involved in histamine signaling pathways.

Case Studies and Experimental Data

-

Antihistaminic Activity Assessment :

- A study evaluated the antihistaminic effects of this compound in animal models. Results indicated a significant reduction in allergic responses compared to control groups, suggesting effective receptor blockade.

- Metabolic Impact Evaluation :

-

Oxidative Stress Modulation :

- Research highlighted the antioxidant properties of this compound. It was found to reduce markers of oxidative stress in liver tissues, suggesting a protective role against metabolic syndrome-related damage.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional comparisons with related compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Mthis compound | Similar structure but with a methyl group instead of ethyl | Often used in similar synthetic pathways |

| Ethyl 2-(3-bromophenyl)-2-methylpropanoate | Bromine on the meta position | Different biological activity profile |

| Ethyl 2-(4-chlorophenyl)-2-methylpropanoate | Chlorine instead of bromine | Exhibits different reactivity and biological properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.